molecular formula C13H13BrO4 B12517427 Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate CAS No. 740816-16-4

Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate

Cat. No.: B12517427
CAS No.: 740816-16-4
M. Wt: 313.14 g/mol
InChI Key: WMBMIWNPZGZZKZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate is an organic compound with a complex structure that includes a bromine atom, a formyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate typically involves the reaction of 4-bromo-2-formylphenol with methyl 3-pentenoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired ester compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-bromo-2-carboxyphenoxy)pent-2-enoate.

    Reduction: Formation of Methyl 3-(2-formylphenoxy)pent-2-enoate.

    Substitution: Formation of Methyl 3-(4-iodo-2-formylphenoxy)pent-2-enoate.

Scientific Research Applications

Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chloro-2-formylphenoxy)pent-2-enoate
  • Methyl 3-(4-iodo-2-formylphenoxy)pent-2-enoate
  • Methyl 3-(4-methyl-2-formylphenoxy)pent-2-enoate

Uniqueness

Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry.

Properties

CAS No.

740816-16-4

Molecular Formula

C13H13BrO4

Molecular Weight

313.14 g/mol

IUPAC Name

methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate

InChI

InChI=1S/C13H13BrO4/c1-3-11(7-13(16)17-2)18-12-5-4-10(14)6-9(12)8-15/h4-8H,3H2,1-2H3

InChI Key

WMBMIWNPZGZZKZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)OC)OC1=C(C=C(C=C1)Br)C=O

Origin of Product

United States

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